Biclotymol

Übersicht

Beschreibung

Biclotymol is a phenolic antiseptic widely used for treating mouth and throat infections. It is also a common ingredient in cough medicines . The compound is known for its antibacterial, anti-inflammatory, and analgesic properties .

Wissenschaftliche Forschungsanwendungen

Biclotymol findet in der wissenschaftlichen Forschung verschiedene Anwendungen:

Chemie: Wird als Modellverbindung in Studien über phenolische Antiseptika und ihre chemischen Eigenschaften verwendet.

Biologie: Wird auf seine antibakteriellen und entzündungshemmenden Eigenschaften in verschiedenen biologischen Systemen untersucht.

5. Wirkmechanismus

This compound entfaltet seine Wirkung durch mehrere Mechanismen:

Antibakterielle Wirkung: Es stört die bakteriellen Zellmembranen, was zur Lyse und zum Absterben der Zellen führt.

Entzündungshemmende Wirkung: Es hemmt die Produktion von proinflammatorischen Zytokinen, wodurch Entzündungen und Schmerzen reduziert werden.

Schmerzlindernde Wirkung: Es wirkt auf sensorische Neuronen, um die Schmerzempfindung zu reduzieren.

Die beteiligten molekularen Ziele und Pfade umfassen Enzyme der bakteriellen Zellwandsynthese und Entzündungssignalisierungspfade .

Wirkmechanismus

Target of Action

Biclotymol is primarily targeted towards bacterial cells, acting as a potent antiseptic . It is used for the treatment of mouth and throat infections .

Mode of Action

This compound exhibits a multi-faceted mode of action. It has bacteriostatic and bactericidal properties, meaning it can inhibit bacterial growth and kill bacteria, respectively . This is achieved through its interaction with bacterial cells, disrupting their normal functions and leading to their eventual death .

Biochemical Pathways

Its anti-inflammatory and analgesic actions suggest it may also interact with human biochemical pathways related to inflammation and pain perception .

Pharmacokinetics

Given its use as a local treatment for oropharyngeal disorders , it can be inferred that this compound likely has a localized effect in the mouth and throat, with minimal systemic absorption.

Result of Action

This compound’s action results in marked antibacterial efficacy, along with evident anti-inflammatory and analgesic effects . These actions have a fast onset and are long-lasting . This leads to the alleviation of symptoms in conditions like sore throat, making this compound an effective treatment option .

Biochemische Analyse

Biochemical Properties

Biclotymol is characterized by its marked antibacterial efficacy, which is associated with evident anti-inflammatory and analgesic action . It interacts with various biomolecules in the body, primarily proteins, to exert its effects . The nature of these interactions is largely due to the phenolic structure of this compound, which allows it to form hydrogen bonds with proteins and other biomolecules .

Cellular Effects

This compound has a significant impact on various types of cells, particularly those involved in immune response. Its antibacterial properties help in eliminating pathogenic bacteria, thereby aiding the immune cells in combating infections . Furthermore, its anti-inflammatory action helps in reducing inflammation at the cellular level .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its phenolic structure allows it to form hydrogen bonds with various biomolecules, thereby influencing their function .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. While specific studies on this compound’s stability, degradation, and long-term effects on cellular function are limited, it is generally understood that the effects of any compound can vary based on factors such as concentration, environmental conditions, and the presence of other interacting substances .

Dosage Effects in Animal Models

This could include threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

As a phenolic compound, it is likely to undergo phase II metabolic reactions such as glucuronidation and sulfation . These reactions typically involve enzymes such as glucuronosyltransferases and sulfotransferases .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including blood perfusion, tissue binding, regional pH, and permeability of cell membranes . This compound, like other drugs, is likely to be transported in the blood bound to plasma proteins, and its distribution would be determined by its affinity for different tissues .

Subcellular Localization

Given its lipophilic nature, it is likely to be found in areas of the cell where lipophilic compounds typically accumulate, such as the cell membrane or within lipid droplets . Its localization could influence its activity or function, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Die Herstellung von Biclotymol erfolgt über synthetische Verfahren, die die Reaktion von 4-Chlor-3-methylphenol mit Formaldehyd und Isopropylalkohol unter sauren Bedingungen beinhalten . Die industriellen Produktionsmethoden umfassen in der Regel großtechnische Synthesen unter ähnlichen Reaktionsbedingungen, wodurch eine hohe Ausbeute und Reinheit des Endprodukts gewährleistet wird .

Analyse Chemischer Reaktionen

Biclotymol durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann zu Chinonderivaten oxidiert werden.

Reduktion: Die Verbindung kann zu Hydrochinonderivaten reduziert werden.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat für die Oxidation, Reduktionsmittel wie Natriumborhydrid für die Reduktion und verschiedene Elektrophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden .

Vergleich Mit ähnlichen Verbindungen

Biclotymol ist unter den phenolischen Antiseptika einzigartig aufgrund seiner kombinierten antibakteriellen, entzündungshemmenden und schmerzlindernden Eigenschaften. Ähnliche Verbindungen umfassen:

Thymol: Ein weiteres phenolisches Antiseptikum mit ähnlichen antibakteriellen Eigenschaften, aber ohne signifikante entzündungshemmende und schmerzlindernde Wirkungen.

Chlorhexidin: Ein Breitbandantiseptikum mit starker antibakterieller Wirkung, aber begrenzten entzündungshemmenden Eigenschaften.

Eigenschaften

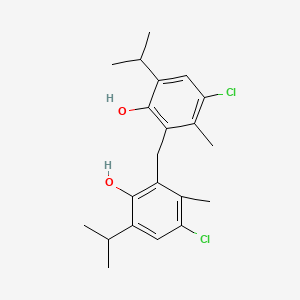

IUPAC Name |

4-chloro-2-[(5-chloro-2-hydroxy-6-methyl-3-propan-2-ylphenyl)methyl]-3-methyl-6-propan-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26Cl2O2/c1-10(2)14-8-18(22)12(5)16(20(14)24)7-17-13(6)19(23)9-15(11(3)4)21(17)25/h8-11,24-25H,7H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNOOXWDWUSLXOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=C1CC2=C(C(=CC(=C2C)Cl)C(C)C)O)O)C(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90166144 | |

| Record name | Biclotymol [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90166144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15686-33-6 | |

| Record name | Biclotymol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15686-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Biclotymol [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015686336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Biclotymol [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90166144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Biclotymol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.140 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BICLOTYMOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4K0AE8XW9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.